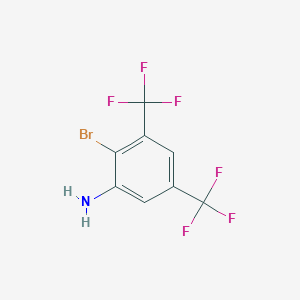

2-Bromo-3,5-bis(trifluoromethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3,5-bis(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF6N/c9-6-4(8(13,14)15)1-3(2-5(6)16)7(10,11)12/h1-2H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWWJFXUVIYKTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Br)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401758 | |

| Record name | 2-Bromo-3,5-bis(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174824-16-9 | |

| Record name | 2-Bromo-3,5-bis(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 174824-16-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-3,5-bis(trifluoromethyl)aniline

Foreword: The Strategic Importance of Fluorinated Anilines

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl group (-CF3), in particular, is prized for its ability to modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[1] The compound 2-Bromo-3,5-bis(trifluoromethyl)aniline is a highly valuable fluorinated building block, serving as a versatile precursor for a wide range of more complex molecules, including potent enzyme inhibitors and novel pharmaceutical agents.[2][3]

This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind the chosen synthetic strategy, the logic governing reagent selection, and the self-validating nature of the protocol through rigorous in-process controls and final product characterization.

Synthetic Strategy & Mechanistic Rationale

The most direct and efficient pathway to the target molecule is the electrophilic aromatic substitution of the readily available starting material, 3,5-bis(trifluoromethyl)aniline.

Regioselectivity: The Interplay of Directing Groups

The outcome of an electrophilic aromatic substitution is dictated by the electronic nature of the substituents already present on the aromatic ring. In our starting material, 3,5-bis(trifluoromethyl)aniline, we have two competing influences:

-

Amino Group (-NH₂): This is a powerful activating group due to the lone pair on the nitrogen atom, which can donate electron density into the ring via resonance. It is a strong ortho, para-director.

-

Trifluoromethyl Groups (-CF₃): These are potent deactivating groups due to the strong inductive electron-withdrawing effect of the fluorine atoms. They are meta-directors.

The powerful activating and directing effect of the amino group overwhelmingly governs the position of substitution. It directs the incoming electrophile (Br⁺) to the positions ortho and para to itself. In this specific molecule, the para position is already occupied by a trifluoromethyl group. The two ortho positions (C2 and C6) are chemically equivalent. Therefore, the bromination is predicted to occur with high regioselectivity at the C2 position, yielding the desired product.

Reagent Selection: N-Bromosuccinimide (NBS) as the Brominating Agent

While elemental bromine (Br₂) can be used for electrophilic bromination, N-Bromosuccinimide (NBS) is the superior reagent for this transformation for several key reasons:

-

Safety and Handling: NBS is a crystalline solid that is significantly easier and safer to handle than volatile, highly corrosive liquid bromine.

-

Milder Reaction Conditions: NBS provides a low, steady concentration of electrophilic bromine, which allows for a more controlled reaction. This is particularly important when dealing with a highly activated ring like an aniline, as it minimizes the risk of over-bromination (the formation of di- or tri-brominated products) and potential oxidation of the amino group.

The reaction is typically performed in an inert aprotic solvent, such as dichloromethane (DCM) or acetonitrile, which effectively solubilizes the reactants without participating in the reaction.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative procedure based on established principles of organic synthesis. All operations should be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment.

Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Ratio |

| 3,5-Bis(trifluoromethyl)aniline | 229.12 | 5.00 g | 21.82 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 3.98 g | 22.37 | 1.025 |

| Dichloromethane (DCM), anhydrous | - | 100 mL | - | - |

| Sodium Thiosulfate (sat. aq. soln.) | - | 50 mL | - | - |

| Brine (sat. aq. NaCl soln.) | - | 50 mL | - | - |

| Magnesium Sulfate (anhydrous) | - | ~5 g | - | - |

| Silica Gel (for chromatography) | - | As needed | - | - |

| Hexane/Ethyl Acetate | - | As needed | - | - |

Equipment: 250 mL round-bottom flask, magnetic stirrer and stir bar, ice-water bath, dropping funnel (optional), separatory funnel, rotary evaporator, standard glassware for chromatography.

Step-by-Step Procedure

-

Reactant Preparation: To a 250 mL round-bottom flask containing a magnetic stir bar, add 3,5-bis(trifluoromethyl)aniline (5.00 g, 21.82 mmol). Dissolve the aniline in 100 mL of anhydrous dichloromethane (DCM).

-

Reaction Initiation: Cool the stirred solution to 0 °C using an ice-water bath.

-

Addition of Brominating Agent: Once the solution is cold, add N-Bromosuccinimide (3.98 g, 22.37 mmol) in small portions over 15-20 minutes. Maintain the temperature at or below 5 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Work-up - Quenching: Upon completion, cool the mixture again to 0 °C and quench the reaction by adding 50 mL of a saturated aqueous solution of sodium thiosulfate to consume any remaining electrophilic bromine species. Stir vigorously for 10 minutes.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and then 50 mL of brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate in hexane).

-

Final Product: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid.[4]

Workflow Visualization

Caption: Workflow for the synthesis of this compound.

Protocol Validation and Characterization

The integrity of this protocol is ensured by a combination of in-process controls and final analytical validation.

-

Self-Validation System: TLC monitoring is a critical self-validating step. It provides real-time confirmation that the starting material is being consumed and converted into a new, single major product, preventing premature work-up or unnecessarily long reaction times.

-

Purity Assessment: Purification by column chromatography is essential to remove the succinimide byproduct and any minor impurities. The purity of the final compound can be readily assessed by High-Performance Liquid Chromatography (HPLC) and NMR spectroscopy.

-

Structural Confirmation: The identity of the final product, this compound, must be unequivocally confirmed through standard analytical techniques.[5]

-

¹H NMR: Will show characteristic signals for the aromatic protons and the amine protons, with splitting patterns and chemical shifts consistent with the proposed structure.

-

¹³C NMR: Will display the expected number of carbon signals, including the characteristic signals for the carbons bearing the trifluoromethyl groups (which will appear as quartets due to C-F coupling).

-

Mass Spectrometry (MS): Will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom.

-

Safety and Handling Precautions

All chemical manipulations must be conducted with a thorough understanding of the hazards involved.

-

This compound: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[6]

-

3,5-Bis(trifluoromethyl)aniline: The starting material is toxic and an irritant. Avoid inhalation and contact with skin and eyes.[7]

-

N-Bromosuccinimide (NBS): An irritant and lachrymator. It should be handled exclusively in a chemical fume hood.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Use in a well-ventilated area and minimize inhalation exposure.[8]

Mandatory Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (e.g., nitrile).

-

Chemical splash goggles.

-

A flame-resistant lab coat.

Ensure that eyewash stations and safety showers are readily accessible.[8][9] All chemical waste must be disposed of in accordance with institutional and local regulations.

References

-

(IUCr). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. Available from: [Link]

-

Chem-Supply. 2-bromo-3-fluoro-5-(trifluoromethyl)aniline Safety Data Sheet. Available from: [Link]

-

IUCr Journals. Synthesis and crystal structure of (E)-N-[(2- bromophenyl)methylidene]-3,5-bis(trifluoromethyl) aniline. Available from: [Link]

-

NIH National Center for Biotechnology Information. Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. Available from: [Link]

-

Taylor & Francis Online. A Convenient Synthesis of 3,5-bis(Trifluoromethyl)Salicylic Acid. Available from: [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]

-

PubMed Central. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Available from: [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jelsciences.com [jelsciences.com]

- 4. echemi.com [echemi.com]

- 5. This compound(174824-16-9) 1H NMR [m.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to the Structural Analysis of 2-Bromo-3,5-bis(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Anilines

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. The trifluoromethyl group (–CF₃), in particular, is a powerful modulator of a molecule's physicochemical and biological properties, enhancing metabolic stability, lipophilicity, and binding affinity.[1] This guide focuses on a key exemplar of this molecular class: 2-Bromo-3,5-bis(trifluoromethyl)aniline . This compound is not merely a catalog chemical but a versatile building block, the precise structural elucidation of which is paramount for its effective application in the synthesis of novel pharmaceuticals and advanced materials.[2] This document serves as a senior application scientist's perspective on the comprehensive structural analysis of this molecule, blending foundational theory with practical, field-proven insights.

Molecular Identity and Physicochemical Landscape

A thorough structural analysis begins with a clear understanding of the molecule's fundamental properties.

| Property | Value | Source(s) |

| Chemical Name | This compound | [3] |

| CAS Number | 174824-16-9 | [3] |

| Molecular Formula | C₈H₄BrF₆N | [3] |

| Molecular Weight | 308.02 g/mol | |

| Appearance | Colorless to light yellow solid or liquid | |

| Melting Point | 33-36 °C | |

| Boiling Point | 222.9 ± 40.0 °C at 760 mmHg | [4] |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C |

These properties inform handling, storage, and the selection of appropriate analytical solvents and conditions. The low melting point, for instance, suggests that the compound may be handled as a liquid in many laboratory environments, simplifying transfers but requiring careful temperature control for accurate weighing.

Synthesis and Role as a Chemical Intermediate

The following diagram illustrates a generalized workflow for the synthesis and purification of substituted anilines, which would be applicable to the preparation of this compound.

Caption: Generalized workflow for the synthesis and purification of substituted anilines.

Spectroscopic Characterization: A Multi-faceted Approach

The unambiguous identification and structural confirmation of this compound rely on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this particular aniline, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Expertise in Action: Why These Nuclei?

-

¹H NMR provides information on the number, environment, and connectivity of protons.

-

¹³C NMR reveals the carbon skeleton of the molecule.

-

¹⁹F NMR is crucial for confirming the presence and electronic environment of the trifluoromethyl groups, which are key functional moieties.

While specific spectral data for this compound is not publicly available in the searched literature, we can predict the expected spectra based on the analysis of closely related structures, such as (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline.[8]

Expected ¹H NMR Spectral Features:

-

Aromatic Region: Two signals corresponding to the two aromatic protons. Due to the substitution pattern, these protons will likely appear as singlets or narrowly split doublets. The strong electron-withdrawing effects of the bromine and trifluoromethyl groups will shift these signals downfield.

-

Amine Protons: A broad singlet for the -NH₂ protons. The chemical shift of this signal is highly dependent on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Six distinct signals for the aromatic carbons. The carbons attached to the bromine and trifluoromethyl groups will show characteristic chemical shifts and coupling with the fluorine atoms. The carbon attached to the bromine will be significantly influenced by the heavy atom effect. The carbons of the CF₃ groups will appear as quartets due to coupling with the three fluorine atoms.

-

Trifluoromethyl Carbons: The two trifluoromethyl carbons will appear as quartets with large ¹J(C-F) coupling constants.[8]

Expected ¹⁹F NMR Spectral Features:

-

Two singlets for the two trifluoromethyl groups, assuming they are magnetically equivalent. If they are not, two distinct signals will be observed. The chemical shifts will be in the typical range for aryl-CF₃ groups.[9]

Protocol: A Self-Validating System for NMR Analysis

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for accurate chemical shift referencing (0 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to obtain sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

For unambiguous assignments, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) can be performed.

-

Caption: Standard workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Expected IR Spectral Features:

-

N-H Stretching: For the primary amine (-NH₂), two characteristic bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.

-

C-N Stretching: A band in the 1250-1335 cm⁻¹ region is indicative of the C-N stretching of the aromatic amine.

-

C-F Stretching: Strong absorption bands in the 1100-1400 cm⁻¹ region are characteristic of the C-F stretching vibrations of the trifluoromethyl groups.

-

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching within the aromatic ring.

-

C-H Stretching (Aromatic): Signals above 3000 cm⁻¹ are due to the C-H stretching of the aromatic ring.

-

C-Br Stretching: A weak absorption in the fingerprint region, typically below 800 cm⁻¹, can be attributed to the C-Br stretching vibration.

Protocol: FTIR Analysis of Aromatic Amines

-

Sample Preparation:

-

For a solid sample, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide and pressed into a transparent disk.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the sample is placed directly on the ATR crystal.

-

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.

-

The sample is placed in the IR beam, and the spectrum is recorded.

-

Typically, multiple scans are averaged to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The positions and intensities of the absorption bands are correlated with known vibrational frequencies of functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.

Expected Mass Spectral Features:

-

Molecular Ion Peak (M⁺): Due to the presence of bromine, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature is a definitive indicator of the presence of one bromine atom.

-

Fragmentation: Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen atom or a trifluoromethyl group. The fragmentation of this compound would likely involve the loss of a bromine radical (Br•) or a trifluoromethyl radical (•CF₃).

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

X-ray Crystallography: The Definitive 3D Structure

For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. While no crystal structure for this compound itself is available in the searched literature, the structure of the closely related imine derivative, (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline, offers valuable insights into the expected molecular geometry and intermolecular interactions.[10] In this derivative, the N-(3,5-bis(trifluoromethyl)phenyl) moiety is significantly twisted from the imine group, suggesting that steric hindrance plays a major role in the solid-state conformation.[10]

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown from a suitable solvent by slow evaporation, cooling, or vapor diffusion.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map. An atomic model is built into the electron density and refined to obtain the final crystal structure.

Conclusion: A Holistic Approach to Structural Verification

The structural analysis of this compound is a multi-pronged endeavor that requires the synergistic application of several analytical techniques. NMR spectroscopy elucidates the carbon-hydrogen framework and the environment of the fluorine atoms. IR spectroscopy confirms the presence of key functional groups. Mass spectrometry provides the molecular weight and elemental composition, with the characteristic bromine isotope pattern serving as a crucial identifier. Finally, X-ray crystallography, when applicable, offers an unambiguous determination of the three-dimensional molecular structure. By integrating the data from these complementary techniques, researchers can achieve a comprehensive and validated structural characterization, enabling the confident use of this important building block in the advancement of drug discovery and materials science.

References

- BenchChem. (2025).

- IUCr. (n.d.). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. IUCr Journals.

-

Kingsley, S. M., et al. (2019). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 11), 1684–1688. [Link]

- Taylor & Francis. (1997). A Convenient Synthesis of 3,5-bis(Trifluoromethyl)Salicylic Acid.

- Saunders, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3631-3638.

- IUCr. (n.d.). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. IUCr Journals.

-

ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b), N,N-dimethylaniline (c), o-chloroaniline (d), m-chloro aniline (e), benzyl alcohol (f). [Link]

-

PubChem. (n.d.). 2-Bromo-3-(trifluoromethyl)aniline. Retrieved from [Link]

-

ACS Publications. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). FTIR spectra of aniline tetramer. [Link]

- Bruker. (n.d.). Quantification and Identification of PFAS substances in dilute solutions by 19F-NMR spectroscopy.

- Oakwood Chemical. (n.d.). This compound.

- ACS Publications. (2025). 1H and 19F NMR Toolbox for Examining Interactions between Fluorinated Compounds and Polystyrene Nanoparticles. The Journal of Physical Chemistry B.

- ACS Publications. (n.d.).

- PMC. (n.d.).

-

PubMed. (2009). The structural properties of poly(aniline)--analysis via FTIR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

MDPI. (2021). On the Importance of Halogen Bonding Interactions in Two X-ray Structures Containing All Four (F, Cl, Br, I) Halogen Atoms. Molecules. [Link]

-

ResearchGate. (n.d.). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. [Link]

- MDPI. (n.d.).

- Sigma-Aldrich. (n.d.). 2-Bromo-5-(trifluoromethyl)aniline.

- ACS Publications. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- Sunway Pharm Ltd. (n.d.). This compound.

- BenchChem. (2025).

- Parchem. (n.d.). The Trifluoromethyl Advantage: Applications of 3,5-Bis(trifluoromethyl)aniline.

- ACS Publications. (2025). Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling. Journal of the American Chemical Society.

-

NIST. (n.d.). Aniline. Retrieved from [Link]

-

Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. [Link]

- SpectraBase. (n.d.). 3-Bromo-5-(trifluoromethyl)aniline.

- BenchChem. (2025).

-

PubMed. (2016). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews. [Link]

-

PubMed. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews. [Link]

-

ResearchGate. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Croatica Chemica Acta. [Link]

-

BIPM. (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. [Link]

- ResearchGate. (n.d.). Figure 4. Mass spectrometry-based structure elucidation.

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 174824-16-9 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Page loading... [wap.guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to the NMR Spectrum of 2-Bromo-3,5-bis(trifluoromethyl)aniline

Introduction

2-Bromo-3,5-bis(trifluoromethyl)aniline is a highly functionalized aromatic compound of significant interest in the synthesis of novel pharmaceuticals, agrochemicals, and materials. Its unique substitution pattern, featuring a bromine atom and two powerful electron-withdrawing trifluoromethyl groups on an aniline scaffold, imparts distinct chemical and physical properties. A thorough structural elucidation and purity assessment of this compound is paramount for its effective application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for this purpose.

Molecular Structure and Predicted NMR Correlations

The structural features of this compound dictate its NMR spectral characteristics. The asymmetry of the substitution pattern renders all aromatic protons and carbons chemically inequivalent. The strong electronegativity of the fluorine and bromine atoms, along with the anisotropic effects of the aromatic ring, will significantly influence the chemical shifts. Furthermore, the presence of fluorine will introduce complex spin-spin coupling to both proton and carbon nuclei.

Figure 2: Recommended workflow for the acquisition and analysis of NMR data for this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. By leveraging empirical data from a structurally analogous compound and applying fundamental NMR principles, a comprehensive set of expected chemical shifts, multiplicities, and coupling constants has been generated. This information serves as a valuable resource for researchers and scientists in the positive identification and characterization of this important chemical intermediate. The provided experimental protocol offers a robust methodology for obtaining high-quality spectral data for verification.

References

-

He, Y., et al. (2025). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. Acta Crystallographica Section E: Crystallographic Communications, E81, 1-10. Available at: [Link]

- Pretsch, E., Fürst, A., & Robien, W. (1991). Parameter set for the prediction of the 13C-NMR chemical shifts of sp2- and sp-hybridized carbon atoms in organic compounds. Analytica Chimica Acta, 248, 415-428.

- Beeby, J., Sternhell, S., Hoffmann-Ostenhof, T., Pretsch, E., & Simon, W. (1973). Estimation of the Chemical Shifts of Aromatic Protons Using Additive Increments. Analytical Chemistry, 45(8), 1571-1573.

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Gunnarsson, A.-C. (2013). NMR chemical shift prediction of benzenes. Retrieved from [Link] [4]9. Kwan, E. E. (2012). Lecture 3: Coupling Constants. Retrieved from [Link] [5]10. Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link] [6]11. Balcı, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier.

- Kingsley, A. J., et al. (2025). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline.

-

Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Journal of Chemical Education, 90(11), 1508-1511. [7]14. Abraham, R. J., et al. (2002). Introduction to NMR Spectroscopy. John Wiley & Sons.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

Hoye, T. R., et al. (2016). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 81(15), 6455-6462. [8]17. AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link] [9]18. IUCr Journals. (2025). Synthesis and crystal structure of (E)-N-[(2- bromophenyl)methylidene]-3,5-bis(trifluoromethyl) aniline. Retrieved from [Link] [3]19. Axenrod, T., & Webb, G. A. (Eds.). (1974). Nuclear Magnetic Resonance Spectroscopy of Nuclei Other Than Protons. John Wiley & Sons.

- Emsley, J. W., Feeney, J., & Sutcliffe, L. H. (1965). High Resolution Nuclear Magnetic Resonance Spectroscopy. Pergamon Press.

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. researchgate.net [researchgate.net]

- 3. journals.iucr.org [journals.iucr.org]

- 4. NMR chemical shift prediction of benzenes [stenutz.eu]

- 5. ekwan.github.io [ekwan.github.io]

- 6. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. scispace.com [scispace.com]

- 8. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. azom.com [azom.com]

Introduction: The Analytical Imperative for 2-Bromo-3,5-bis(trifluoromethyl)aniline

An In-depth Technical Guide to the Mass Spectrometry of 2-Bromo-3,5-bis(trifluoromethyl)aniline

Prepared by: Gemini, Senior Application Scientist

This compound is a highly substituted aromatic amine, a chemical scaffold of significant interest in the synthesis of pharmaceuticals and advanced materials. Its unique structure, featuring a bromine atom and two potent electron-withdrawing trifluoromethyl groups, imparts distinct chemical properties that necessitate robust analytical characterization. Mass spectrometry (MS) stands as the definitive technique for the structural elucidation and purity assessment of this molecule.

This guide provides a comprehensive exploration of the mass spectrometric behavior of this compound (C₈H₄BrF₆N). From the fundamental principles of ionization to the intricate pathways of fragmentation, we will dissect the molecule's signature mass spectrum. This document is designed for researchers and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower effective and accurate analysis.

Physicochemical Properties and Their Mass Spectrometric Implications

Understanding the molecule's inherent properties is the cornerstone of developing a valid analytical method.

| Property | Value / Description | Implication for Mass Spectrometry |

| Molecular Formula | C₈H₄BrF₆N | Predicts the nominal and exact mass of the molecular ion.[1] |

| Molecular Weight | 308.02 g/mol (Nominal) | The molecular ion (M⁺•) will be centered around m/z 308. |

| Exact Mass | 306.943115 Da | Essential for high-resolution mass spectrometry (HRMS) to confirm elemental composition.[1] |

| Structure | Aromatic aniline with Br and two CF₃ groups | The stable aromatic core, combined with labile C-Br and C-CF₃ bonds, predicts specific fragmentation patterns. |

| Boiling Point | 222.9 ± 40.0 °C at 760 mmHg[1] | The compound is sufficiently volatile for Gas Chromatography (GC-MS) analysis. |

| Key Feature | Presence of one Bromine atom | The natural isotopic abundance of Bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) will produce a characteristic M+2 isotopic pattern of nearly 1:1 intensity, a critical diagnostic feature.[2] |

Ionization Strategies: Hard vs. Soft Techniques

The choice of ionization method is the most critical parameter in mass spectrometry, dictating the nature and extent of the information obtained. The selection hinges on whether the goal is to confirm molecular weight or to achieve in-depth structural elucidation through fragmentation.

Electron Ionization (EI): The Gold Standard for Structural Elucidation

For a volatile molecule like this compound, Electron Ionization (EI) is the premier technique, typically coupled with Gas Chromatography (GC-MS). EI is a "hard" ionization method where high-energy electrons (commonly 70 eV) bombard the analyte molecule.[3][4] This energetic interaction ejects an electron, forming a radical cation (M⁺•) that is energetically unstable.[5] This excess energy induces extensive and reproducible fragmentation, creating a detailed "fingerprint" of the molecule that is invaluable for unambiguous identification.[6]

Electrospray Ionization (ESI): A Softer Approach for Molecular Weight Confirmation

Electrospray Ionization (ESI) is a "soft" ionization technique, ideal for less volatile compounds or those analyzed by Liquid Chromatography (LC-MS).[4][7] In positive ion mode, ESI typically generates a protonated molecule, [M+H]⁺.[4] This process imparts minimal excess energy, resulting in significantly less fragmentation compared to EI.[7] While this limits detailed structural analysis, it provides a clear and unambiguous confirmation of the molecular weight. For this specific aniline, the basic nitrogen atom is readily protonated, making positive-mode ESI a highly effective choice.[8][9]

Core Analysis: Fragmentation Pathways of this compound

The fragmentation pattern is the key to the structure. Under Electron Ionization, the molecular ion (m/z 307/309) will undergo a series of predictable cleavages governed by bond strengths and the stability of the resulting fragments.

The Molecular Ion (M⁺•)

The first and most crucial signal to identify is the molecular ion peak. For this compound, it will manifest as a doublet of nearly equal intensity at m/z 307 (containing ⁷⁹Br) and m/z 309 (containing ⁸¹Br). The presence of this characteristic isotopic pattern is the first point of validation in the spectrum.

Primary Fragmentation Mechanisms

The initial fragmentation events from the molecular ion are the most diagnostic.

-

Loss of a Bromine Radical (•Br): The Carbon-Bromine bond is relatively weak and its cleavage is a highly favored pathway. This results in a prominent ion at m/z 228 .[10] This fragment, [C₈H₄F₆N]⁺, is stabilized by the aromatic system.

-

Loss of a Trifluoromethyl Radical (•CF₃): The loss of a CF₃ group is another common fragmentation pathway for trifluoromethylated compounds.[11][12] This cleavage leads to an ion doublet (due to the remaining Br atom) at m/z 238/240 .

-

Alpha Cleavage (Loss of •H): While less common for aromatic amines compared to aliphatic ones, the loss of a hydrogen radical from the amine group can occur, leading to a weak signal at m/z 306/308 .[13]

The logical flow of these fragmentation events can be visualized as a pathway.

Predicted Mass Spectrum Data (EI)

The following table summarizes the key ions expected in the 70 eV EI mass spectrum.

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Formula | Comments |

| 307 | 309 | [M]⁺• | [C₈H₄BrF₆N]⁺• | Molecular Ion. Exhibits characteristic 1:1 bromine isotopic pattern. |

| 228 | - | [M - Br]⁺ | [C₈H₄F₆N]⁺ | Loss of the bromine radical. A major and highly diagnostic fragment. |

| 238 | 240 | [M - CF₃]⁺ | [C₇H₄BrF₃N]⁺ | Loss of a trifluoromethyl radical. |

| 209 | 211 | [M - CF₃ - HCN]⁺ | [C₆H₃BrF₃]⁺ | Subsequent loss of hydrogen cyanide from the m/z 238/240 fragment. |

| 159 | - | [M - Br - CF₃]⁺ | [C₇H₄F₃N]⁺ | Loss of both a bromine and a trifluoromethyl radical. |

Experimental Protocols: A Self-Validating System

A trustworthy protocol is a self-validating one. The methods described below incorporate internal checks and are based on established practices for analogous compounds.[2][14]

Protocol 1: GC-MS Analysis for Definitive Identification

This method is designed for structural confirmation and purity analysis of volatile impurities.

-

Sample Preparation:

-

Accurately weigh 10 mg of the this compound standard or sample.

-

Dissolve in 10 mL of high-purity dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

-

Perform a serial dilution with the same solvent to a final working concentration of approximately 10 µg/mL.

-

-

Instrumentation & Parameters:

-

Gas Chromatograph: Agilent 8890 or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (Split mode, 50:1 ratio).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Hold: Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

MS Transfer Line Temp: 280 °C.

-

Ion Source Temp: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full Scan (m/z 40-500).

-

-

Data Analysis & Validation:

-

Confirm the retention time of the main peak against a reference standard.

-

Extract the mass spectrum for the main component peak.

-

Crucial Validation Step: Verify the presence of the m/z 307/309 molecular ion doublet with an approximate 1:1 intensity ratio.

-

Identify and match the major fragment ions (m/z 228, 238/240) against the predicted fragmentation pattern.

-

The workflow for this protocol is a logical sequence from sample to result.

Protocol 2: LC-MS Analysis for Molecular Weight Confirmation

This method is suitable for analyzing reaction mixtures or for compounds that may be thermally sensitive.

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution in acetonitrile.

-

Dilute with the initial mobile phase composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

-

-

Instrumentation & Parameters:

-

Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 40% B to 95% B over 10 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

Mass Spectrometer: Waters SQD2 or equivalent single quadrupole MS.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3.0 kV.

-

Cone Voltage: 30 V (This can be increased to induce some in-source fragmentation if desired).

-

Desolvation Temperature: 350 °C.

-

Acquisition Mode: Full Scan (m/z 100-500).

-

-

Data Analysis & Validation:

-

Extract the mass spectrum from the corresponding chromatographic peak.

-

Crucial Validation Step: Look for the protonated molecule [M+H]⁺, which will appear as a doublet at m/z 308/310 due to the bromine isotopes. The presence of this signal confirms the molecular weight of the analyte.

-

Conclusion

The mass spectrometric analysis of this compound is a robust and definitive method for its characterization. A GC-MS approach with Electron Ionization provides a rich fragmentation pattern, serving as a molecular fingerprint for unambiguous identification. The characteristic 1:1 isotopic doublet from the bromine atom is a powerful, self-validating feature present in both the molecular ion and all bromine-containing fragments. For rapid confirmation of molecular weight, particularly in complex matrices or as part of reaction monitoring, LC-MS with Electrospray Ionization is an equally powerful and complementary technique. By understanding the underlying principles of ionization and fragmentation, researchers can confidently apply these methods to ensure the identity and purity of this important chemical entity.

References

-

2-Bromo-3-(trifluoromethyl)aniline | C7H5BrF3N | CID 94058 . PubChem. [Link]

-

Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry . ResearchGate. [Link]

-

Benzene, 1-bromo-3-(trifluoromethyl)- . NIST WebBook. [Link]

-

Mass Spectrometry Ionization Methods . Emory University. [Link]

-

A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques . ACD/Labs. [Link]

-

Ionization Methods in Organic Mass Spectrometry . University of California, Riverside. [Link]

-

Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines . ResearchGate. [Link]

-

Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater . Taylor & Francis Online. [Link]

-

Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. [Link]

-

Ionization Techniques . Chemistry LibreTexts. [Link]

-

Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups . Fluorine Notes. [Link]

-

The oa-TOF mass spectra of the major bromine-containing peaks . ResearchGate. [Link]

-

Fragmentation and Interpretation of Spectra . University of Colorado Boulder. [Link]

- This compound. Google Sites.

-

Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR . ResearchGate. [Link]

-

Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling . ACS Publications. [Link]

-

Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline . NIH National Center for Biotechnology Information. [Link]

-

Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR . CORE. [Link]

-

Mass spectra of aniline with different ionization methods . ResearchGate. [Link]

-

Fragmentation Patterns in Mass Spectrometry . Chemistry LibreTexts. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 4. acdlabs.com [acdlabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. as.uky.edu [as.uky.edu]

- 8. d-nb.info [d-nb.info]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. researchgate.net [researchgate.net]

- 11. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. whitman.edu [whitman.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physical Properties of 2-Bromo-3,5-bis(trifluoromethyl)aniline

Introduction: A Molecule of Strategic Importance in Modern Chemistry

2-Bromo-3,5-bis(trifluoromethyl)aniline is a highly functionalized aromatic amine that serves as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a bromine atom and two powerful electron-withdrawing trifluoromethyl groups on the aniline scaffold, imparts a distinct set of physical and chemical properties. These characteristics are not merely academic points of data; they are pivotal in guiding the strategic decisions made by researchers and drug development professionals.

The presence of trifluoromethyl (-CF3) groups is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The -CF3 group can act as a bioisostere for other groups, like a methyl or chloro group, while offering improved pharmacokinetic profiles.[2] Understanding the fundamental physical properties of this compound is, therefore, the first step in harnessing its potential for creating novel, effective, and safe chemical entities.[4][5][6] This guide provides an in-depth examination of these properties, offering both established data and predictive insights to empower researchers in their synthetic and developmental endeavors.

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability.[7][8] The table below summarizes the key physical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 174824-16-9 | [9][10][11][12][13] |

| Molecular Formula | C₈H₄BrF₆N | [9][10] |

| Molecular Weight | 308.02 g/mol | [9] |

| Physical Form | Colorless to light yellow solid or liquid | [10] |

| Melting Point | 33-36 °C | [9] |

| Boiling Point | 222.9 ± 40.0 °C at 760 mmHg | [9] |

| Density | 1.8 ± 0.1 g/cm³ | [9] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C | [10] |

Solubility Profile: A Predictive and Experimental Approach

The molecule possesses a nonpolar aromatic ring and two lipophilic trifluoromethyl groups, suggesting good solubility in nonpolar solvents such as toluene and hexanes. The presence of a polar amino group and the overall dipole moment of the molecule indicate that it should also be soluble in moderately polar solvents like dichloromethane, ethyl acetate, and acetone. Its solubility in highly polar protic solvents like ethanol and methanol is expected to be moderate, facilitated by hydrogen bonding with the amino group. Conversely, it is predicted to have very low solubility in water.

For researchers requiring precise solubility data for applications such as crystallization, formulation, or reaction optimization, a standardized experimental protocol is indispensable.

Experimental Protocol: Gravimetric Determination of Solubility

This method provides a reliable, direct measurement of solubility.

Materials:

-

This compound

-

Selected organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, ethanol)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker

-

Filtration apparatus (e.g., syringe filters)

-

Oven

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen organic solvent.

-

Seal the vial tightly and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-weighed, airtight syringe fitted with a filter to remove any suspended particles.

-

Dispense the filtered supernatant into a pre-weighed vial.

-

Determine the mass of the collected supernatant.

-

Evaporate the solvent from the vial in an oven at a temperature below the boiling point of the solute until a constant weight is achieved.

-

Weigh the vial containing the dried solute to determine the mass of the dissolved this compound.

-

Calculate the solubility in g/100 mL or other desired units.

Spectroscopic Signature: A Guide to Structural Verification

Spectroscopic data is fundamental for confirming the identity and purity of a chemical compound. While a definitive spectrum should always be obtained experimentally, the following provides a predictive analysis of the key spectral features of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the aromatic protons and the amine protons.

-

Aromatic Protons (Ar-H): There are two aromatic protons on the ring. Due to the unsymmetrical substitution, they are not chemically equivalent and will likely appear as two distinct signals, possibly as singlets or narrow doublets, in the region of δ 7.0-8.0 ppm. The strong electron-withdrawing effects of the bromine and two trifluoromethyl groups will shift these protons downfield.

-

Amine Protons (-NH₂): The two protons of the primary amine group will likely appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration but is typically in the range of δ 3.5-5.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

-

Aromatic Carbons (Ar-C): Six distinct signals are expected for the aromatic carbons. The carbons bearing the trifluoromethyl groups will appear as quartets due to coupling with the fluorine atoms. The carbon attached to the bromine will also have a characteristic chemical shift. The remaining aromatic carbons will appear as singlets or doublets in a coupled spectrum.

-

Trifluoromethyl Carbons (-CF₃): The carbons of the trifluoromethyl groups will appear as quartets in the downfield region of the spectrum, with a large one-bond carbon-fluorine coupling constant (¹JCF).

IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretching: The primary amine will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

-

C-N Stretching: A stretching vibration for the aromatic carbon-nitrogen bond is expected in the range of 1250-1360 cm⁻¹.

-

C-F Stretching: Strong, characteristic absorption bands for the carbon-fluorine bonds of the trifluoromethyl groups will be prominent in the region of 1000-1400 cm⁻¹.

-

C-Br Stretching: A weaker absorption band for the carbon-bromine bond may be observed in the fingerprint region, typically below 690 cm⁻¹.

-

Aromatic C=C Stretching: Several bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (308.02 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br).

-

Fragmentation: Common fragmentation pathways may include the loss of a bromine atom, a trifluoromethyl group, or other small neutral molecules.

Experimental Methodologies for Core Physical Properties

The accurate determination of physical properties like melting and boiling points is crucial for compound identification and purity assessment.[14][15][16]

Melting Point Determination

A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound.[16]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

Ensure the sample of this compound is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15 °C below the expected melting point (33-36 °C).

-

Then, decrease the heating rate to approximately 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted (the end of the melting range).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[17][18][19][20][21]

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

Procedure:

-

Place a small amount (a few milliliters) of liquid this compound into a small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.

-

Attach the test tube to a thermometer and immerse it in a heating bath.

-

Heat the bath gradually. As the liquid heats, air will bubble out of the capillary tube.

-

Continue heating until a steady stream of bubbles emerges from the capillary tube.

-

Remove the heat source and allow the bath to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

The Interplay of Physical Properties in Research and Development

The physical properties of this compound are not isolated data points but are interconnected and have significant implications throughout the research and development pipeline.

Caption: Relationship between physical properties and R&D stages.

Conclusion

The physical properties of this compound define its utility as a versatile chemical intermediate. A thorough understanding of its melting point, boiling point, solubility, and spectroscopic characteristics is paramount for its effective use in synthesis, purification, and the design of new chemical entities with desired biological activities. This guide serves as a comprehensive resource for researchers, providing not only the known data but also the theoretical framework and experimental protocols necessary to fully characterize and exploit the potential of this valuable compound.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(14), 3009. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. [Link]

-

The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed. [Link]

-

Importance of Physicochemical Properties In Drug Discovery. (2015). ResearchGate. [Link]

-

Melting point determination. (n.d.). University of Calgary. [Link]

-

Physicochemical properties. (n.d.). Fiveable. [Link]

-

Trifluoromethyl group. (n.d.). Wikipedia. [Link]

-

Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. [Link]

-

Class 11 Chemistry Determination Of Melting Point Experiment. (n.d.). Vedantu. [Link]

-

Determination of Boiling Point of Organic Compounds. (2025). GeeksforGeeks. [Link]

-

How Drug Physical and Chemical Properties Impact Effectiveness. (2025). Raytor. [Link]

-

Physical properties of drug: Significance and symbolism. (2024). ScienceDirect. [Link]

-

Determination of Melting Point of An Organic Compound. (n.d.). Scribd. [Link]

-

DETERMINATION OF BOILING POINTS. (n.d.). Loudoun County Public Schools. [Link]

-

EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. (2021). University of Technology, Iraq. [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. [Link]

-

Experiment 1: Melting-point Determinations. (n.d.). Athabasca University. [Link]

-

Supporting Information. (n.d.). American Chemical Society. [Link]

-

Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. (n.d.). International Union of Crystallography. [Link]

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). (n.d.). Human Metabolome Database. [Link]

-

3-Bromo-5-(trifluoromethyl)aniline. (n.d.). PubChem. [Link]

-

Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. (n.d.). National Institutes of Health. [Link]

-

3-Bromo-5-(trifluoromethyl)aniline. (n.d.). SpectraBase. [Link]

-

Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. (2017). ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 6. fiveable.me [fiveable.me]

- 7. raytor.com [raytor.com]

- 8. Physical properties of drug: Significance and symbolism [wisdomlib.org]

- 9. echemi.com [echemi.com]

- 10. This compound | 174824-16-9 [sigmaaldrich.com]

- 11. guidechem.com [guidechem.com]

- 12. This compound | 174824-16-9 [chemicalbook.com]

- 13. This compound - CAS:174824-16-9 - Sunway Pharm Ltd [3wpharm.com]

- 14. Class 11 Chemistry Determination Of Melting Point Experiment [vedantu.com]

- 15. byjus.com [byjus.com]

- 16. athabascau.ca [athabascau.ca]

- 17. byjus.com [byjus.com]

- 18. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 19. vernier.com [vernier.com]

- 20. cdn.juniata.edu [cdn.juniata.edu]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

The Evolving Reactivity of a Pre-functionalized Core: A Technical Guide to 2-Bromo-3,5-bis(trifluoromethyl)aniline

Introduction: A Molecule of Dichotomous Reactivity

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have become indispensable tools for fine-tuning molecular properties. Among these, 2-Bromo-3,5-bis(trifluoromethyl)aniline stands out as a molecule of significant interest. Its structure presents a fascinating dichotomy: a nucleophilic amino group and an aromatic ring system profoundly influenced by the powerful electron-withdrawing nature of two trifluoromethyl groups and the presence of a synthetically versatile bromine atom. This guide provides an in-depth exploration of the reactivity profile of this compound, offering researchers and drug development professionals a comprehensive understanding of its synthetic potential. The strategic placement of the trifluoromethyl groups deactivates the aromatic ring towards traditional electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution (SNAr)[1]. This electronic landscape, coupled with the bromine atom's amenability to a host of palladium-catalyzed cross-coupling reactions, makes this compound a highly valuable and versatile building block.

I. The Foundational Chemistry: Understanding the Electronic Landscape

The reactivity of this compound is fundamentally governed by the interplay of its functional groups. The two trifluoromethyl (-CF₃) groups at the 3- and 5-positions exert a strong inductive electron-withdrawing effect (–I effect) on the benzene ring. This effect significantly reduces the electron density of the aromatic system, which has two primary consequences:

-

Deactivation towards Electrophilic Aromatic Substitution (EAS): The electron-deficient nature of the ring makes it less susceptible to attack by electrophiles. Reactions that typically proceed readily with aniline, such as nitration or Friedel-Crafts alkylation/acylation, are expected to be significantly hindered.

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing trifluoromethyl groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, thereby facilitating the displacement of a suitable leaving group[1][2]. While the bromine atom is a potential leaving group, its displacement via SNAr would require forcing conditions.

The amino group (-NH₂) is an activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance (+R effect). However, in this molecule, the strong deactivating effects of the trifluoromethyl groups and the ortho-bromo substituent significantly diminish the nucleophilicity of the aniline nitrogen. Despite this, the amino group remains a key reactive handle for various transformations.

The bromine atom at the 2-position is the primary gateway for a multitude of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with remarkable precision and efficiency.

Caption: Logical relationship of the core reactivity pathways for this compound.

II. Palladium-Catalyzed Cross-Coupling: The Workhorse of Derivatization

The presence of the bromo substituent makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are central to constructing complex molecular architectures.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron species[3]. For an electron-deficient aryl bromide like our title compound, the oxidative addition step in the catalytic cycle is generally favored.

Causality in Experimental Design: The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling, especially with a sterically hindered and electronically demanding substrate. Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step and stabilize the palladium catalyst. The base plays a crucial role in the transmetalation step.

| Parameter | Recommended Condition | Rationale |

| Palladium Precatalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Readily available and effective for a range of aryl bromides. |

| Ligand | (if using a simple Pd source) | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) can improve yields for challenging substrates. |

| Boron Reagent | Arylboronic acid or pinacol ester | Commercially available with diverse substitution patterns. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | A moderately strong inorganic base is typically sufficient. |

| Solvent System | Toluene/H₂O, Dioxane/H₂O, 2-MeTHF | Biphasic systems are common to dissolve both organic and inorganic reagents. |

| Temperature | 80-110 °C | Sufficient thermal energy is required to drive the catalytic cycle. |

Detailed Experimental Protocol (Representative): Suzuki-Miyaura Coupling

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

-

Solvent Addition: Add the anhydrous solvent system (e.g., Toluene/Water 4:1).

-

Degassing: Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines from aryl halides[4][5][6]. This reaction is particularly valuable for introducing diverse amine functionalities at the 2-position of the aniline core.

Causality in Experimental Design: The success of a Buchwald-Hartwig amination is highly dependent on the ligand choice. For an electron-deficient aryl bromide, a ligand that facilitates both oxidative addition and reductive elimination is key. The base is also critical, as it must be strong enough to deprotonate the amine nucleophile without causing unwanted side reactions.

| Parameter | Recommended Condition | Rationale |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective sources of Pd(0) in situ. |

| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biarylphosphine ligands are generally effective for coupling with electron-deficient aryl halides. |

| Amine | Primary or secondary alkyl/arylamines | A wide range of amines can be used. |

| Base | NaOt-Bu, KOt-Bu, LHMDS, Cs₂CO₃ | A strong, non-nucleophilic base is required. The choice may depend on the functional group tolerance of the substrates. |

| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are standard. |

| Temperature | 80-110 °C | To ensure a reasonable reaction rate. |

Detailed Experimental Protocol (Representative): Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq.) to a dry Schlenk tube.

-

Reagent Addition: Add this compound (1.0 eq.) and the amine (1.2 eq.).

-

Solvent Addition: Add the anhydrous solvent (e.g., Toluene).

-

Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

III. Nucleophilic Aromatic Substitution (SNAr): Leveraging Ring Activation

The strongly electron-withdrawing trifluoromethyl groups activate the aromatic ring to nucleophilic attack, making SNAr a viable, though potentially challenging, reaction pathway[2][7][8]. The displacement of the bromide would likely require a strong nucleophile and elevated temperatures.

Causality in Experimental Design: For an SNAr reaction to occur, the nucleophile must be strong enough to attack the electron-deficient ring, and the reaction conditions must be able to overcome the activation energy for the formation of the Meisenheimer complex[9]. Aprotic polar solvents are typically used to solvate the nucleophile and facilitate the reaction.

Potential Nucleophiles:

-

Alkoxides (e.g., sodium methoxide)

-

Thiolates (e.g., sodium thiophenoxide)

-

Amines (under high temperature/pressure)

Detailed Experimental Protocol (Representative): SNAr with Sodium Methoxide

-

Reaction Setup: To a sealed tube, add this compound (1.0 eq.) and sodium methoxide (2.0-3.0 eq.).

-

Solvent Addition: Add a polar aprotic solvent such as DMF or DMSO.

-

Reaction: Seal the tube and heat to a high temperature (e.g., 120-150 °C) for 12-48 hours.

-

Work-up: Cool the reaction mixture, pour it into water, and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Caption: The general two-step mechanism for a nucleophilic aromatic substitution (SNAr) reaction.

IV. Reactivity of the Amino Group

Despite its reduced nucleophilicity, the amino group of this compound can still undergo a range of transformations, providing another avenue for derivatization.

-

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) will form the corresponding amide. This can also serve as a protecting group strategy.

-

Diazotization: The amino group can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). These versatile intermediates can then be subjected to Sandmeyer-type reactions to introduce a variety of functional groups (e.g., -Cl, -CN, -OH) in place of the amino group.

-

Imine Formation: Condensation with aldehydes or ketones, typically under acidic catalysis or with a dehydrating agent, can yield the corresponding imines[10].

V. Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This compound is a richly functionalized building block whose reactivity is dominated by the interplay of its electron-withdrawing trifluoromethyl groups and its synthetically versatile bromo and amino substituents. While challenging for classical electrophilic aromatic substitution, it is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig aminations. Furthermore, its activated aromatic ring opens the door to nucleophilic aromatic substitution, and the amino group provides an additional site for functionalization. A thorough understanding of its electronic properties and the careful selection of reaction conditions are paramount to successfully harnessing the synthetic potential of this valuable intermediate in the pursuit of novel pharmaceuticals and advanced materials.

References

- D'Anna, F., Frenna, V., Noto, R., Pace, V., & Spinelli, D. (2006). Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects?. The Journal of organic chemistry, 71(14), 5144–5150.

- (2025). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. Acta crystallographica.

-

Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- (2025). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Synlett, 26(15), 2147-2151.

- (2015). Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 330(6004), 653-656.

- (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3635-3644.

- (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(4), 1436-1439.

- MDPI. (2020). Advances in Cross-Coupling Reactions. MDPI.

- (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of chemical research, 45(6), 851–863.